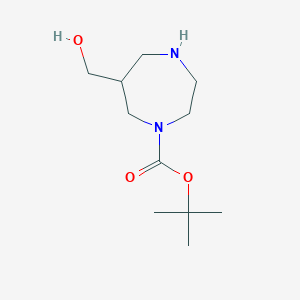

tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate

Description

tert-Butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate (CAS: 933760-01-1, Molecular Formula: C₁₁H₂₂N₂O₃) is a seven-membered 1,4-diazepane ring derivative featuring a hydroxymethyl (-CH₂OH) substituent at position 6 and a tert-butoxycarbonyl (Boc) protecting group at position 1 . The Boc group enhances solubility in organic solvents and stabilizes the diazepane ring during synthetic processes, while the hydroxymethyl group introduces a site for further functionalization, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis . Its structural flexibility and reactivity align with the broader utility of 1,4-diazepane scaffolds in drug discovery, particularly in kinase inhibitors and protease-targeted therapies .

Properties

IUPAC Name |

tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-12-6-9(7-13)8-14/h9,12,14H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCWERACOAHBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601142273 | |

| Record name | 1,1-Dimethylethyl hexahydro-6-(hydroxymethyl)-1H-1,4-diazepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-94-2 | |

| Record name | 1,1-Dimethylethyl hexahydro-6-(hydroxymethyl)-1H-1,4-diazepine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl hexahydro-6-(hydroxymethyl)-1H-1,4-diazepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or other suitable reagents.

Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

Reduction: The carboxylate group can be reduced to form an alcohol or an aldehyde.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base or a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted diazepanes with different alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate serves as a valuable building block in the synthesis of potential therapeutic agents. Its structural similarity to biologically active compounds allows for the exploration of its effects on the central nervous system (CNS). Research has indicated that derivatives of this compound may exhibit properties beneficial for treating neurological disorders.

Case Study:

- Targeting CNS Disorders: A study investigated the synthesis of diazepane derivatives, including this compound, for their potential anxiolytic effects. The results demonstrated promising binding affinities to GABA receptors, suggesting a mechanism for anxiety relief.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a key player in the development of new synthetic pathways.

Synthesis Overview:

- Formation of Diazepane Ring: The diazepane structure is synthesized through cyclization reactions involving suitable diamines and diesters or diketones.

- Functional Group Modifications: The introduction of hydroxymethyl and tert-butyl groups enhances the compound's reactivity and applicability in further synthetic transformations.

Biological Studies

In biological research, this compound is explored for its interactions with enzymes and receptors. Its structural characteristics allow it to mimic natural substrates, making it useful in enzyme inhibition studies.

Research Example:

- Enzyme Inhibition Studies: Researchers have used this compound to investigate its inhibitory effects on specific enzymes involved in metabolic pathways. The findings indicated that modifications to the hydroxymethyl group could enhance binding affinity and specificity toward target enzymes.

Industrial Applications

Beyond academic research, this compound finds applications in industrial settings, particularly in the development of new materials and catalysts. Its chemical properties can be harnessed to create advanced materials with desirable mechanical and thermal characteristics.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for CNS-targeting drugs |

| Organic Synthesis | Intermediate for complex organic molecules |

| Biological Studies | Study of enzyme inhibition and receptor interactions |

| Industrial Applications | Development of advanced materials and catalysts |

Mechanism of Action

The mechanism of action of tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tert-butyl group and the hydroxymethyl group can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The hydroxymethyl group at position 6 (target compound) vs. position 3 (structural isomer) alters hydrogen-bonding and steric interactions, influencing reactivity in cross-coupling or oxidation reactions .

- Functional Groups: Cyclopropylmethyl (lipophilic) and cyanopyridinyl (electron-withdrawing) substituents expand applications in diverse therapeutic contexts compared to the hydroxymethyl group’s hydrophilic character .

Physicochemical Properties

- Solubility : The hydroxymethyl group in the target compound increases polarity compared to tert-butyl 4-benzyl derivatives (e.g., CAS: Unlisted, C₂₀H₃₀N₂O₂), which are more lipophilic .

- Stability: Boc-protected derivatives generally exhibit superior stability under basic conditions compared to Cbz (benzyloxycarbonyl)-protected analogs, as noted in for benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate (CAS: 1001401-60-0) .

Biological Activity

tert-butyl 6-(Hydroxymethyl)-1,4-diazepane-1-carboxylate is a chemical compound belonging to the diazepane class, characterized by its unique structure that includes a tert-butyl group, a hydroxymethyl group, and a carboxylate group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C₁₁H₂₂N₂O₃

- Molecular Weight : 230.3 g/mol

- CAS Number : 1053656-94-2

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Diazepane Ring : Achieved through cyclization reactions involving appropriate precursors such as diamines and dihalides.

- Introduction of the tert-Butyl Group : Accomplished via alkylation reactions using tert-butyl halides.

- Hydroxymethylation : Introduced using formaldehyde or other suitable reagents.

- Carboxylation : Achieved through reactions with carbon dioxide or other carboxylating agents .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tert-butyl and hydroxymethyl groups may enhance its binding affinity and specificity, leading to potential modulation of biological processes .

Applications in Drug Development

This compound has been identified as a promising candidate for drug development due to its structural characteristics that suggest potential activity as:

- Enzyme Inhibitors : Targeting specific enzymes involved in disease pathways.

- Receptor Modulators : Interacting with receptors to influence physiological responses .

Comparative Analysis with Similar Compounds

A comparison of this compound with similar diazepane derivatives reveals distinct features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate | Methyl substitution at the 6-position | Lacks hydroxymethyl group, potentially affecting reactivity |

| Tert-butyl 1,4-diazepanediacetic acid | Contains two carboxylic acid groups | Greater polarity may enhance interaction with biological targets |

| Tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate | Fluorine substitution at the 6-position | Potentially enhanced biological activity due to fluorine |

Case Studies and Research Findings

Recent studies have focused on the compound's role as a biological probe in various research applications. For instance:

- Study on Binding Affinity : Investigations have shown that this compound exhibits significant binding affinity towards certain enzyme targets, suggesting its utility in understanding enzyme kinetics and inhibition mechanisms.

- Pharmacological Profiling : Preliminary data indicate that this compound may exhibit favorable pharmacokinetic properties, making it suitable for further development in therapeutic contexts .

Q & A

Basic: What synthetic strategies are employed to prepare tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate?

Answer:

The synthesis typically involves two key steps: (1) Boc protection of the 1,4-diazepane nitrogen and (2) regioselective introduction of the hydroxymethyl group at position 6. A Mitsunobu reaction is commonly used for hydroxymethylation, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) to facilitate the coupling of a hydroxyl precursor. Purification via C18 reverse-phase column chromatography (acetonitrile/water gradient) ensures high purity . Alternative routes may involve reductive amination or alkylation of pre-functionalized intermediates.

Advanced: How can computational methods optimize regioselectivity during hydroxymethyl group introduction?

Answer:

Density functional theory (DFT) calculations predict reactive sites on the diazepane ring by analyzing electron density and steric hindrance. For example, the 6-position often exhibits higher nucleophilicity due to ring strain and electronic effects. Experimental validation involves synthesizing derivatives with isotopic labeling (e.g., deuterated hydroxymethyl groups) and analyzing regiochemistry via NOESY NMR or X-ray crystallography .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

- 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C). The hydroxymethyl protons resonate at 3.5–4.0 ppm, with splitting patterns dependent on conformation.

- IR Spectroscopy : Stretches at ~1680 cm⁻¹ (Boc carbonyl) and ~3400 cm⁻¹ (hydroxyl) confirm functional groups.

- Mass Spectrometry : ESI-MS shows the molecular ion [M+H]+ at m/z 229.2 (calculated for C₁₁H₂₁N₂O₃) .

Advanced: How are crystallographic disorders resolved in diazepane derivatives?

Answer:

X-ray crystallography using SHELX software (e.g., SHELXL) refines structures with restrained thermal parameters for flexible hydroxymethyl groups. Twin refinement and occupancy adjustments address disorder. High-resolution data (≤1.0 Å) and hydrogen-bonding network analysis (e.g., graph-set notation) validate molecular packing .

Basic: What is the compound’s role in medicinal chemistry research?

Answer:

It serves as a key intermediate for introducing hydroxymethyl motifs into bioactive molecules, such as kinase inhibitors or GPCR modulators. The Boc group enhances solubility during coupling reactions, while the hydroxymethyl enables further functionalization (e.g., esterification, glycosylation) .

Advanced: How is the hydroxymethyl group utilized in targeted drug delivery systems?

Answer:

The hydroxymethyl moiety is conjugated to prodrugs via pH-sensitive linkers (e.g., carbamates or esters). In vivo stability is assessed using HPLC-MS to monitor linker cleavage kinetics in plasma. For example, conjugates with camptothecin analogs show controlled release in tumor microenvironments .

Basic: What are recommended storage conditions to prevent degradation?

Answer:

Store under inert gas (argon or nitrogen) at –20°C in a desiccator. The Boc group is susceptible to acid hydrolysis, while the hydroxymethyl may oxidize; thus, avoid exposure to moisture and light. Periodic NMR analysis monitors decomposition .

Advanced: How do accelerated stability studies evaluate shelf-life?

Answer:

Samples are subjected to stress conditions (40°C, 75% relative humidity) for 4–8 weeks. Degradation products (e.g., free diazepane or oxidized aldehydes) are quantified via LC-MS. Arrhenius modeling extrapolates room-temperature stability, with antioxidant additives (e.g., BHT) tested for efficacy .

Data Analysis: How to reconcile conflicting yields reported in synthetic protocols?

Answer:

Yield variability often arises from Boc deprotection conditions. Systematic studies compare bases (TFA vs. HCl/dioxane) and temperatures. Reaction monitoring via TLC (ninhydrin staining) and LC-MS identifies intermediates. Optimal conditions (e.g., 4 M HCl in dioxane at 0°C) balance efficiency and side-product formation .

Advanced: What strategies mitigate racemization during functionalization?

Answer:

Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (lipases) preserve stereochemistry. Dynamic kinetic resolution (DKR) using palladium catalysts enables asymmetric hydroxymethylation. Enantiomeric excess is verified via chiral HPLC or circular dichroism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.